molecular formula C29H41NO3 B12522242 Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate CAS No. 793724-55-7

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate

Katalognummer: B12522242
CAS-Nummer: 793724-55-7
Molekulargewicht: 451.6 g/mol
InChI-Schlüssel: FULOXPLIXGDVKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate is a compound that belongs to the class of Schiff base/ester liquid crystals. These compounds are known for their unique thermal stability, mesomorphic properties, and optical behavior. The structure of this compound includes a nonyl ester group, a hexyloxyphenyl group, and an imino linkage, which contribute to its distinctive properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate involves the reaction of 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid with nonyl alcohol. The reaction is typically carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dry methylene chloride (DCM) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate involves its interaction with molecular targets through its imino and ester groups. These interactions can lead to changes in the molecular conformation and alignment, which are crucial for its liquid crystalline behavior. The compound’s ability to form stable mesophases is attributed to the planarity and resonance effects of the phenyl rings and the imino linkage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate is unique due to its combination of a nonyl ester group and a hexyloxyphenyl group, which impart distinct thermal stability and mesomorphic properties. This makes it particularly valuable in the development of advanced liquid crystalline materials .

Eigenschaften

CAS-Nummer

793724-55-7

Molekularformel

C29H41NO3

Molekulargewicht

451.6 g/mol

IUPAC-Name

nonyl 4-[(4-hexoxyphenyl)iminomethyl]benzoate

InChI

InChI=1S/C29H41NO3/c1-3-5-7-9-10-11-13-23-33-29(31)26-16-14-25(15-17-26)24-30-27-18-20-28(21-19-27)32-22-12-8-6-4-2/h14-21,24H,3-13,22-23H2,1-2H3

InChI-Schlüssel

FULOXPLIXGDVKM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.